molecular formula C8H14ClNO2 B6282140 rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride CAS No. 2752075-98-0

rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride

Cat. No.: B6282140
CAS No.: 2752075-98-0
M. Wt: 191.7
InChI Key:
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Description

Rac-methyl (1R,4S,7R)-2-azabicyclo[221]heptane-7-carboxylate hydrochloride is a chemical compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the azabicyclo moiety: This step involves the incorporation of the nitrogen atom into the bicyclic structure, often through a nucleophilic substitution reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with bicyclic structures.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (1R,2S,4S)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride
  • Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Uniqueness

Rac-methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclo moiety. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2752075-98-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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